molecular formula C16H15N3OS2 B2967329 1-((2-(Thiophen-2-yl)pyridin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034437-54-0

1-((2-(Thiophen-2-yl)pyridin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2967329
CAS No.: 2034437-54-0
M. Wt: 329.44
InChI Key: BWTACNDWOUCQAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((2-(Thiophen-2-yl)pyridin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C16H15N3OS2 and its molecular weight is 329.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(thiophen-2-ylmethyl)-3-[(2-thiophen-2-ylpyridin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS2/c20-16(19-11-13-3-1-7-21-13)18-10-12-5-6-17-14(9-12)15-4-2-8-22-15/h1-9H,10-11H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWTACNDWOUCQAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)NCC2=CC(=NC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((2-(Thiophen-2-yl)pyridin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and structure-activity relationships (SAR).

Chemical Structure

The compound features a urea moiety linked to a thiophene and pyridine ring system, which is crucial for its biological interactions. The molecular formula is C15H14N2S2C_{15}H_{14}N_2S_2, with a molecular weight of approximately 298.41 g/mol.

Biological Activity Overview

Research indicates that derivatives of thiourea and urea exhibit a wide range of biological activities, including:

  • Antimicrobial : Compounds similar to this urea have shown efficacy against various bacterial strains.
  • Anticancer : Several studies highlight the potential of thiourea derivatives in inhibiting cancer cell proliferation.
  • Anti-inflammatory : The compound may possess anti-inflammatory properties, making it relevant for treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure. Key findings from SAR studies include:

ModificationImpact on Activity
Substituting thiophene with other heterocyclesMay enhance or reduce potency depending on electronic properties
Altering the position of substituents on the pyridine ringCan significantly impact binding affinity and biological activity
Lengthening or shortening the linker between thiophene and ureaAffects steric hindrance and solubility, influencing overall bioactivity

Case Studies

  • Anticancer Activity : A study evaluated various thiourea derivatives, including those structurally similar to our compound. Results indicated that certain modifications led to increased cytotoxicity against cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 10 µM to 30 µM .
  • Antimicrobial Properties : Another investigation focused on the antimicrobial effects of thiourea derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition with MIC values around 25 µg/mL, indicating potential as an antimicrobial agent .
  • Anti-inflammatory Effects : Research into the anti-inflammatory properties suggested that the compound could inhibit pro-inflammatory cytokines in vitro, demonstrating an IC50 value of approximately 15 µM in macrophage models .

The precise mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : The urea moiety may interact with enzyme active sites, leading to inhibition of critical pathways in cancer cell proliferation and inflammation.
  • Receptor Modulation : The compound may act as a modulator for specific receptors involved in inflammatory responses or cancer progression.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.